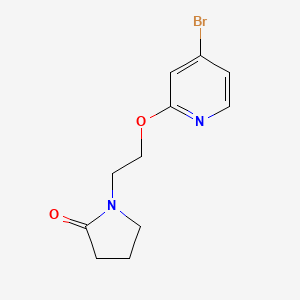![molecular formula C11H15N3O B3244220 (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one CAS No. 1609430-36-5](/img/structure/B3244220.png)
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Descripción general
Descripción
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a pyridin-3-ylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidinone ring with pyridin-3-ylmethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethylamino group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridin-3-ylmethylamino group.
Reduction: Reduced derivatives of the pyrrolidinone ring.
Substitution: Substituted derivatives at the pyridin-3-ylmethylamino group.
Aplicaciones Científicas De Investigación
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
- (5S)-5-{[(pyridin-2-ylmethyl)amino]methyl}pyrrolidin-2-one
- (5S)-5-{[(pyridin-4-ylmethyl)amino]methyl}pyrrolidin-2-one
- (5S)-5-{[(quinolin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Uniqueness: (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is unique due to the specific positioning of the pyridin-3-ylmethylamino group, which can influence its binding affinity and specificity towards molecular targets. This positioning can also affect the compound’s reactivity and stability, making it distinct from its analogs.
Propiedades
IUPAC Name |
(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOXWXXVXPXAG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


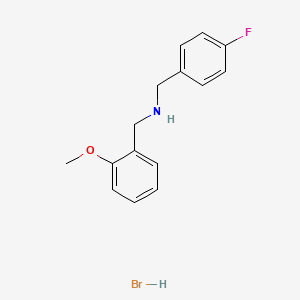

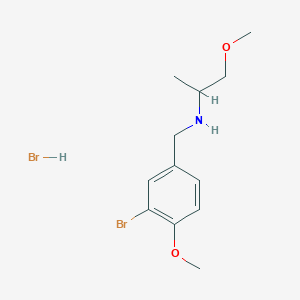
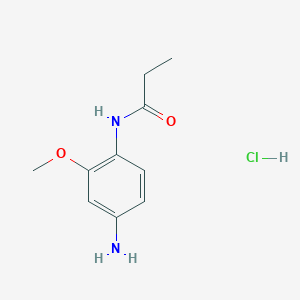
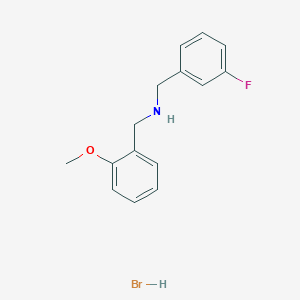
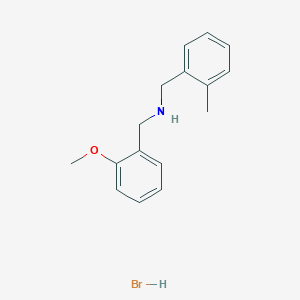
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3244187.png)

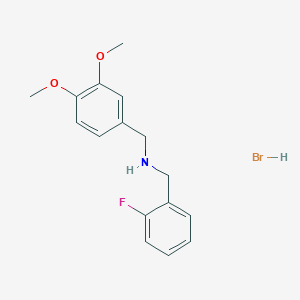
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B3244206.png)

![2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid](/img/structure/B3244239.png)
![Thieno[3,2-b]pyridin-5-ylmethanol](/img/structure/B3244240.png)
